(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

Catalog No.
S12904772
CAS No.
M.F
C10H22ClNO2
M. Wt
223.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydr...

Product Name

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

IUPAC Name

(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

InChI

InChI=1S/C10H21NO2.ClH/c1-3-4-8(2)5-9(7-11)6-10(12)13;/h8-9H,3-7,11H2,1-2H3,(H,12,13);1H/t8-,9+;/m1./s1

InChI Key

IRDFQFUZIBIBFQ-RJUBDTSPSA-N

Canonical SMILES

CCCC(C)CC(CC(=O)O)CN.Cl

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)CN.Cl

The compound (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride is a chiral amino acid derivative characterized by its unique stereochemistry and functional groups. This compound contains an aminomethyl group attached to the carbon chain, which is significant for its biological activity and potential therapeutic applications. The hydrochloride form indicates that the compound is in a salt form, enhancing its solubility and stability in various solvents, which is crucial for pharmaceutical formulations.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Oxidation-Reduction Reactions: The compound may also participate in redox reactions, where it can either donate or accept electrons, impacting various biochemical pathways

    The biological activity of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride has been explored through various studies. Its structure suggests potential interactions with biological targets such as receptors and enzymes. Notably:

    • Antidiabetic Properties: Preliminary studies indicate that this compound may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels .
    • Neuroprotective Effects: Some research suggests that similar compounds exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress .

  • The synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride can be achieved through several methods:

    • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the desired chiral framework.
    • Asymmetric Synthesis: Employing catalysts or reagents that selectively produce one enantiomer over another during the reaction process.
    • Resolution Techniques: Separating racemic mixtures into their enantiomers through crystallization or chromatography.

    These methods ensure high purity and yield of the desired compound while maintaining its stereochemical integrity.

    The applications of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride span various fields:

    • Pharmaceuticals: Its potential as an antidiabetic agent makes it a candidate for drug development aimed at managing diabetes and related metabolic disorders.
    • Nutraceuticals: Given its amino acid structure, it could be incorporated into dietary supplements targeting muscle recovery and metabolic health.
    • Research Tools: This compound may serve as a standard or reference material in biochemical assays studying amino acid metabolism and enzyme kinetics.

    Interaction studies involving (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride focus on its binding affinity to various biological targets:

    • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action.
    • Enzyme Inhibition Assays: These studies assess the efficacy of the compound in inhibiting key enzymes involved in metabolic pathways, providing data on its potential therapeutic benefits .

    Several compounds share structural similarities with (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride, each exhibiting unique properties:

    Compound NameStructureKey Activity
    L-LeucineAmino AcidProtein synthesis
    L-ValineAmino AcidMuscle metabolism
    L-IsoleucineAmino AcidEnergy regulation

    Uniqueness

    What sets (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid; hydrochloride apart from these similar compounds is its specific stereochemistry and functional group arrangement, which may confer distinct biological activities not found in other branched-chain amino acids.

    This compound's unique properties make it a subject of interest for further research into its therapeutic potential and mechanisms of action within biological systems.

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    223.1339066 g/mol

    Monoisotopic Mass

    223.1339066 g/mol

    Heavy Atom Count

    14

    Dates

    Last modified: 08-10-2024

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